
2-Methyl-4-phenyl-2,4-bis(trimethylsilyloxy)pentanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-phenyl-2,4-bis(trimethylsilyloxy)pentanedinitrile is an organic compound characterized by the presence of trimethylsilyloxy groups. These groups are known for their chemical inertness and large molecular volume, making them useful in various applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-phenyl-2,4-bis(trimethylsilyloxy)pentanedinitrile typically involves the reaction of appropriate nitrile precursors with trimethylsilylating agents. Common reagents include trimethylsilyl chloride and bis(trimethylsilyl)acetamide . The reaction conditions often require anhydrous environments and inert atmospheres to prevent hydrolysis of the trimethylsilyl groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The scalability of these reactions depends on the availability of starting materials and the efficiency of the reaction processes.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-4-phenyl-2,4-bis(trimethylsilyloxy)pentanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.
Substitution: The trimethylsilyloxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-phenyl-2,4-bis(trimethylsilyloxy)pentanedinitrile has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Industry: The compound’s stability and reactivity make it useful in various industrial processes.
Wirkmechanismus
The mechanism by which 2-Methyl-4-phenyl-2,4-bis(trimethylsilyloxy)pentanedinitrile exerts its effects involves the interaction of its functional groups with molecular targets. The trimethylsilyloxy groups provide steric hindrance, protecting reactive sites and facilitating selective reactions. The nitrile groups can participate in nucleophilic and electrophilic reactions, contributing to the compound’s versatility .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-2,4-bis(4’-trimethylsilyloxyphenyl)pentene-1: This compound shares the trimethylsilyloxy groups but differs in its backbone structure.
Pyrimidine, 5-methyl-2,4-bis(trimethylsilyl)oxy: Another compound with trimethylsilyloxy groups, used in different applications.
Uniqueness
2-Methyl-4-phenyl-2,4-bis(trimethylsilyloxy)pentanedinitrile is unique due to its specific combination of functional groups and backbone structure, which confer distinct reactivity and stability properties. This uniqueness makes it valuable in specialized applications where other compounds may not be suitable.
Eigenschaften
CAS-Nummer |
88117-30-0 |
|---|---|
Molekularformel |
C18H28N2O2Si2 |
Molekulargewicht |
360.6 g/mol |
IUPAC-Name |
2-methyl-4-phenyl-2,4-bis(trimethylsilyloxy)pentanedinitrile |
InChI |
InChI=1S/C18H28N2O2Si2/c1-17(14-19,21-23(2,3)4)13-18(15-20,22-24(5,6)7)16-11-9-8-10-12-16/h8-12H,13H2,1-7H3 |
InChI-Schlüssel |
AWPQCQODUPZQDA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(C#N)(C1=CC=CC=C1)O[Si](C)(C)C)(C#N)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2-Dimethyl-2,3-dihydro-8H-cyclohepta[b]thiophen-8-one](/img/structure/B14387846.png)
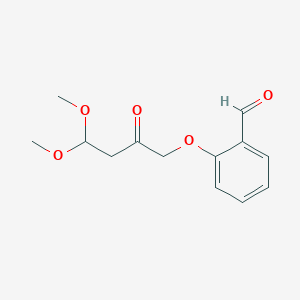
![Dimethyl(sulfanylidene)[(triethylplumbyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14387862.png)
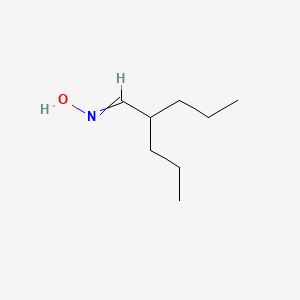
![Methyl 3-{[4-(2-oxopropyl)phenyl]sulfanyl}propanoate](/img/structure/B14387879.png)

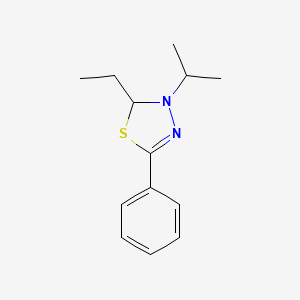
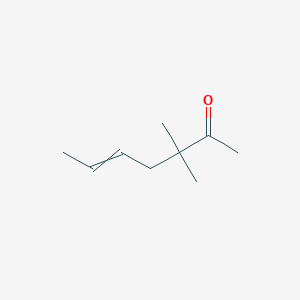
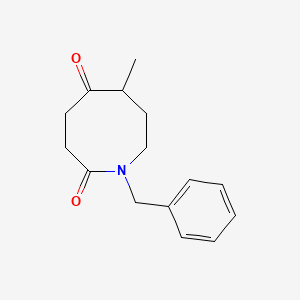
![N-[(4-Chlorophenyl)sulfanyl]-4-(trifluoromethyl)aniline](/img/structure/B14387904.png)
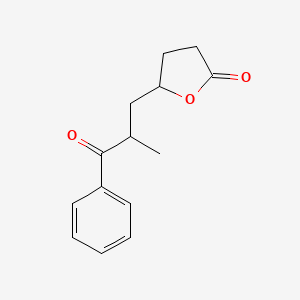
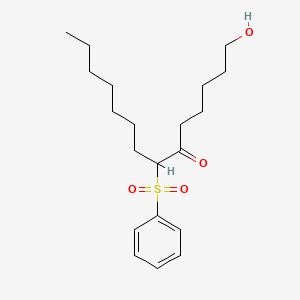
![6-Methyl-6-(prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14387927.png)
